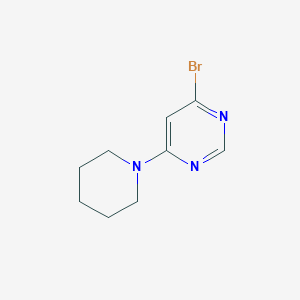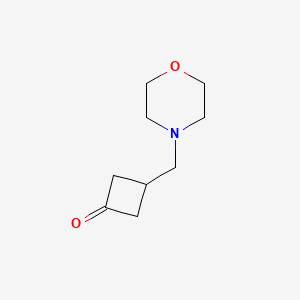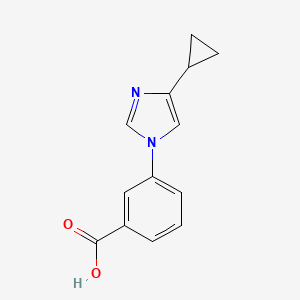![molecular formula C14H13NO B13929471 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one CAS No. 880292-10-4](/img/structure/B13929471.png)
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a 6-methylpyridin-2-ylethynyl group. This compound is known for its biological activity and is commonly used in scientific research, particularly in the study of metabotropic glutamate receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone typically involves the reaction of 2-chloro-6-methylpyridine with acetylene acetonitrile to form pyridoacetylene. This intermediate is then subjected to further reactions or modifications to introduce the cyclohexenone moiety . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme activity and protein interactions.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is unique due to its specific structure and biological activity. Similar compounds include:
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another modulator of metabotropic glutamate receptors.
3-Fluoro-5-(pyridine-2-ylethynyl)benzonitrile (F-PEB): A fluorinated analogue with similar biological activity.
These compounds share structural similarities but may differ in their specific biological effects and applications.
Propriétés
Numéro CAS |
880292-10-4 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3 |
Clé InChI |
ACZNCLRHSFNGTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)

![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)


![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)


